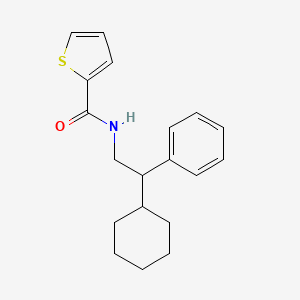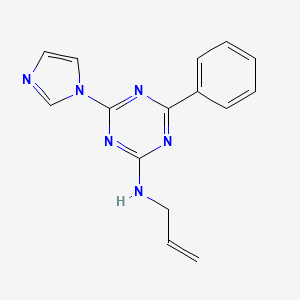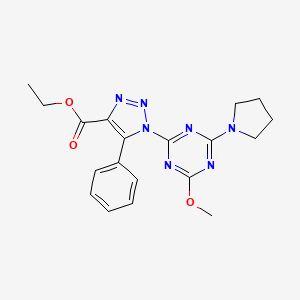![molecular formula C20H18ClF3N4O3S B11498440 5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide](/img/structure/B11498440.png)
5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide is a complex organic compound that features a pyridine ring, an indole moiety, and several functional groups including a cyano group, a sulfonamide group, and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide typically involves multiple steps, starting with the construction of the pyridine and indole rings. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The pyridine ring can be constructed using various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid, while reduction of the cyano group can yield an amine .
科学研究应用
作用机制
The mechanism of action of 5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: This compound lacks the indole moiety and the trifluoromethoxy group, making it less complex and potentially less versatile.
3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide: This compound lacks the trifluoromethoxy group, which may affect its chemical properties and interactions.
Uniqueness
The presence of the trifluoromethoxy group and the indole moiety in 5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide makes it unique compared to similar compounds.
属性
分子式 |
C20H18ClF3N4O3S |
|---|---|
分子量 |
486.9 g/mol |
IUPAC 名称 |
5-chloro-3-cyano-4,6-dimethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C20H18ClF3N4O3S/c1-10-16(9-25)19(28-12(3)18(10)21)32(29,30)26-7-6-14-11(2)27-17-5-4-13(8-15(14)17)31-20(22,23)24/h4-5,8,26-27H,6-7H2,1-3H3 |
InChI 键 |
SOZGYUUAGLZMBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(dibenzo[b,d]furan-2-yl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11498366.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11498368.png)
![4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498371.png)

![2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11498380.png)

![8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11498386.png)
![N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide](/img/structure/B11498394.png)
![Dimethyl 5,5'-[(4-tert-butylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11498401.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498405.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11498432.png)
![ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11498464.png)
![2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11498473.png)
